

# IUPAC name and structure of 3-Ethyl-2,5-dimethyloctane

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## Compound of Interest

Compound Name: 3-Ethyl-2,5-dimethyloctane

Cat. No.: B14535418

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## Technical Analysis of 3-Ethyl-2,5-dimethyloctane

This guide provides a detailed analysis of the aliphatic hydrocarbon **3-Ethyl-2,5-dimethyloctane**, focusing on its IUPAC nomenclature, structural properties, and chemical formula. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## IUPAC Name and Verification

The name **3-Ethyl-2,5-dimethyloctane** is the correct and systematic name assigned according to the rules of the International Union of Pure and Applied Chemistry (IUPAC).

The nomenclature is derived as follows:

- **Parent Chain:** The longest continuous chain of carbon atoms contains eight carbons, identified as "octane".
- **Numbering:** The carbon chain is numbered from the end that gives the substituents the lowest possible locants (positions). Numbering from left to right results in substituents at positions 2, 3, and 5. The alternative numbering (from right to left) would place them at positions 4, 6, and 7. The set (2, 3, 5) is lower than (4, 6, 7), confirming the correct numbering direction.
- **Substituents:** The attached groups are identified and named.

- One ethyl group (-CH<sub>2</sub>CH<sub>3</sub>) is located on the third carbon (3-Ethyl).
- Two methyl groups (-CH<sub>3</sub>) are located on the second and fifth carbons (2,5-dimethyl).
- Alphabetical Order: The substituents are listed in alphabetical order (ethyl before methyl) to form the final name.

## Structural and Chemical Properties

**3-Ethyl-2,5-dimethyloctane** is a saturated alkane. Its structure consists of an eight-carbon backbone with three alkyl substituents.<sup>[1]</sup> The physical and chemical properties are determined by its molecular structure and size.

The key structural and chemical data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>26</sub>	<sup>[2]</sup>
Molecular Weight	170.33 g/mol	
Parent Chain Length	8 Carbons (Octane)	
Substituent 1	Ethyl (-CH <sub>2</sub> CH <sub>3</sub> ) at position C3	<sup>[1]</sup>
Substituent 2	Methyl (-CH <sub>3</sub> ) at position C2	<sup>[1]</sup>
Substituent 3	Methyl (-CH <sub>3</sub> ) at position C5	<sup>[1]</sup>
CAS Registry Number	62184-07-0	<sup>[3]</sup>

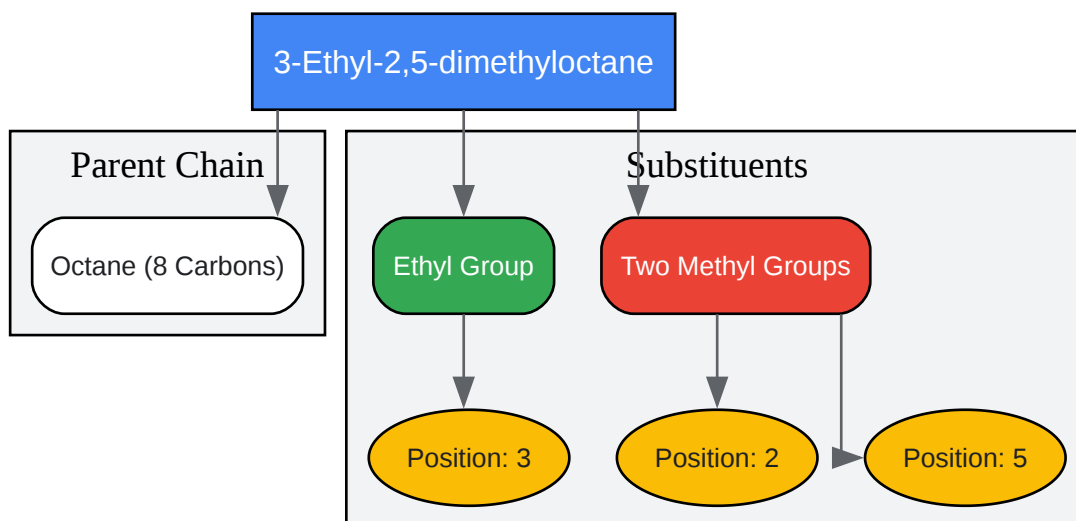
## Structural Representation

The condensed structural formula for the compound is: CH<sub>3</sub>-CH(CH<sub>3</sub>)-CH(CH<sub>2</sub>CH<sub>3</sub>)-CH<sub>2</sub>-CH(CH<sub>3</sub>)-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>3</sub>

This formula shows the connectivity of all atoms in the molecule, providing a clear representation of its branched structure.

## Logical Structure Diagram

The following diagram illustrates the logical deconstruction of the IUPAC name into its core components: the parent chain and its various substituents with their respective positions.



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## References

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